molecular formula C22H28N4O2 B4445956 7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4445956
M. Wt: 380.5 g/mol
InChI Key: IVJXHECEADVLFS-UHFFFAOYSA-N
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Description

“7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one” is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-methylphenyl group and the morpholin-4-ylpropyl group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl group.

    Reduction: Reduction reactions could target the quinazolinone core or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

“7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one” could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on cellular processes.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone class.

    Phenyl-substituted Amines: Compounds with similar phenyl and amine groups.

Uniqueness

“7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one” might be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties.

Properties

IUPAC Name

7-(2-methylphenyl)-2-(3-morpholin-4-ylpropylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-16-5-2-3-6-18(16)17-13-20-19(21(27)14-17)15-24-22(25-20)23-7-4-8-26-9-11-28-12-10-26/h2-3,5-6,15,17H,4,7-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJXHECEADVLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)NCCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
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7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one

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